molecular formula C17H21N5O2S B10994294 N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Katalognummer: B10994294
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: FMWNRZIOZPTFON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex acetamide derivative featuring two fused heterocyclic systems: a thieno[3,4-c]pyrazole ring substituted with a methyl group at position 2 and a cyclohepta[c]pyridazinone moiety linked via an acetamide bridge. Its crystallographic analysis likely employs tools like SHELXL for refinement, given its prevalence in small-molecule structural studies .

Eigenschaften

Molekularformel

C17H21N5O2S

Molekulargewicht

359.4 g/mol

IUPAC-Name

N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C17H21N5O2S/c1-21-17(12-9-25-10-14(12)19-21)18-15(23)8-22-16(24)7-11-5-3-2-4-6-13(11)20-22/h7H,2-6,8-10H2,1H3,(H,18,23)

InChI-Schlüssel

FMWNRZIOZPTFON-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C=C4CCCCCC4=N3

Herkunft des Produkts

United States

Biologische Aktivität

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex compound featuring thieno and pyridazine moieties. This structure is associated with a range of biological activities due to its unique pharmacophoric elements. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H22N6O2SC_{18}H_{22}N_{6}O_{2}S with a molecular weight of approximately 362.47 g/mol. Its structure includes multiple heterocyclic rings that contribute to its biological interactions.

PropertyValue
Molecular FormulaC18H22N6O2S
Molecular Weight362.47 g/mol
Structural FeaturesThieno[3,4-c]pyrazole and cycloheptapyridazine moieties

Biological Activities

Research indicates that compounds with thieno and pyridazine structures exhibit significant pharmacological properties. The following activities have been documented for similar compounds:

  • Antioxidant Activity : Thieno[3,4-c]pyrazole derivatives have shown potential as antioxidants. Studies involving thieno[2,3-c]pyrazole compounds demonstrated protective effects against oxidative stress in erythrocytes of fish exposed to toxic substances like 4-nonylphenol .
  • Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, thienopyrazole compounds have been tested against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells using the MTT assay to assess cell viability .
  • Anti-inflammatory Effects : Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, suggesting potential use in treating inflammatory conditions .
  • Antimicrobial Activity : Similar structures have exhibited antimicrobial properties against various pathogens, indicating their potential as broad-spectrum antimicrobial agents .

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of synthesized thieno[2,3-c]pyrazole compounds on Clarias gariepinus erythrocytes, significant reductions in cellular malformations were observed when treated with these compounds compared to controls exposed to toxins alone.

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
4-Nonylphenol + Thieno Compound12 ± 1.03

This data indicates the protective role of thieno compounds against oxidative damage.

Case Study 2: Anticancer Activity

A series of thienopyrazole derivatives were evaluated for their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives had higher selectivity indices compared to known anticancer drugs like celecoxib.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds with thieno and pyridazine structures often exhibit significant biological activities. Preliminary studies suggest that N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide may have applications in:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
  • Analgesic Properties : Potential use as an analgesic based on structural similarities to known pain-relieving agents.

Synthetic Routes

The synthesis of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multi-step synthetic pathways. Common methods include:

  • Condensation Reactions : Combining thieno and pyridazine derivatives to form the core structure.
  • Functional Group Modifications : Altering functional groups to enhance biological activity or solubility.

Case Study 1: Antitumor Activity

A study examining the antitumor effects of similar thieno-pyridazine compounds demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells.

Case Study 2: Anti-inflammatory Properties

Research on related compounds indicated that modifications to the thieno structure enhanced anti-inflammatory activity through inhibition of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

Key Structural Analogues

The most relevant structural analogue identified is 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide (RN: 1324063-18-4) . Both compounds share the 3-oxo-cyclohepta[c]pyridazinyl-acetamide core but differ in the substituent on the acetamide nitrogen (Table 1).

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog (RN: 1324063-18-4)
Core Structure Cyclohepta[c]pyridazinone + acetamide Cyclohepta[c]pyridazinone + acetamide
Substituent 2-Methylthieno[3,4-c]pyrazol-3-yl 6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl
Molecular Weight ~430 g/mol (estimated) ~466 g/mol (calculated)
H-Bond Donors/Acceptors 2 donors (NH), 4 acceptors (S, N, O) 1 donor (NH), 6 acceptors (O, S, N, F)
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.8 (higher lipophilicity due to CF₃O group)
Key Functional Groups Thieno-pyrazole (electron-rich), methyl group Benzothiazole (aromatic), trifluoromethoxy (electron-withdrawing)
Research Findings and Implications

Substituent Effects on Lipophilicity: The trifluoromethoxy group in the analog increases LogP significantly compared to the target compound’s methyl-thieno-pyrazole.

Hydrogen-Bonding Patterns: The target compound’s thieno-pyrazole lacks strong hydrogen-bond donors, whereas the analog’s benzothiazole nitrogen may participate in weaker interactions. The cyclohepta[c]pyridazinone’s keto group in both compounds likely serves as a hydrogen-bond acceptor, influencing target binding or crystal packing .

NMR Spectral Comparisons :
While direct NMR data for the target compound are unavailable, demonstrates how chemical shift differences in analogous regions (e.g., protons near substituents) can pinpoint structural variations. For example, the methyl group in the target compound would deshield adjacent protons, while the CF₃O group in the analog could induce diamagnetic shielding .

Crystallographic Behavior: Both compounds may exhibit distinct crystal packing due to substituent bulk. The methyl-thieno-pyrazole’s planar structure might favor π-stacking, whereas the benzothiazole’s rigidity could lead to tighter intermolecular contacts. Tools like SHELXL are critical for resolving such differences .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.